molecular formula C9H13ClN2 B172665 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride CAS No. 175871-45-1

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Cat. No.: B172665
CAS No.: 175871-45-1
M. Wt: 184.66 g/mol
InChI Key: NVUKVDXUFJCOAP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

While the specific mechanism of action for 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is not mentioned, it is known that 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Future Directions

1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel THIQ analogs with potent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction and substitution can produce various functionalized tetrahydroisoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUKVDXUFJCOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632702
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175871-45-1
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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